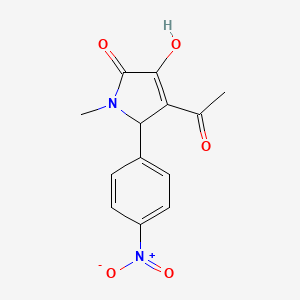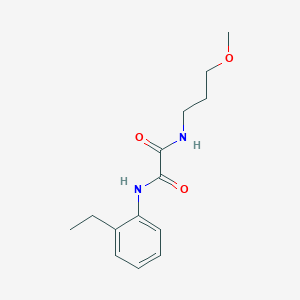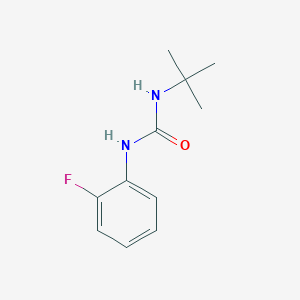
4-acetyl-3-hydroxy-1-methyl-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3-hydroxy-1-methyl-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ANMP or N-Acetyl-4-nitrophenylalanine methyl ester. It is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Wirkmechanismus
The mechanism of action of ANMP is not fully understood. However, it has been suggested that ANMP exerts its therapeutic effects by modulating various signaling pathways and enzymes. ANMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. ANMP has also been shown to modulate the activity of various transcription factors such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ANMP has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ANMP has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, ANMP has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
ANMP has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various in vitro and in vivo experiments. ANMP is also relatively non-toxic and has low cytotoxicity. However, ANMP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, ANMP has limited solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
ANMP has great potential for future research. Some of the future directions for ANMP research include:
1. Investigating the mechanism of action of ANMP in more detail to understand how it exerts its therapeutic effects.
2. Developing new synthesis methods and purification techniques to improve the yield and purity of ANMP.
3. Investigating the potential use of ANMP in the treatment of various neurodegenerative disorders.
4. Investigating the potential use of ANMP in combination with other drugs to enhance its therapeutic effects.
5. Investigating the potential use of ANMP in the development of new antimicrobial agents.
Conclusion:
ANMP is a promising chemical compound that has potential therapeutic applications in various fields of medicine. Its anti-inflammatory, antioxidant, and anti-cancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of ANMP and to develop new therapeutic applications.
Synthesemethoden
The synthesis of ANMP involves the reaction of N-acetyl-L-phenylalanine methyl ester with nitric acid and acetic anhydride. The reaction results in the formation of ANMP as a yellow crystalline solid. The purity and yield of ANMP can be improved by using different reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
ANMP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. ANMP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, ANMP has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-1-methyl-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7(16)10-11(14(2)13(18)12(10)17)8-3-5-9(6-4-8)15(19)20/h3-6,11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQGTFWHIHLEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)




![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)
